Cas no 88111-74-4 (4-Bromo-2,5-dimethylbenzaldehyde)

4-Bromo-2,5-dimethylbenzaldehyde structure
88111-74-4 structure
Product Name:4-Bromo-2,5-dimethylbenzaldehyde
CAS-Nr.:88111-74-4
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD16295236
CID:644670
PubChem ID:13119101
Update Time:2025-10-05

4-Bromo-2,5-dimethylbenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-2,5-dimethylbenzaldehyde
    • Benzaldehyde, 4-bromo-2,5-dimethyl-
    • 4-Bromo-2,5-dimethyl-benzaldehyde
    • 4-Bromo-2,5-dimethylbenzaldehyde (ACI)
    • DTXSID10519395
    • AS-76028
    • ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • EN300-154374
    • SB39334
    • 88111-74-4
    • SCHEMBL3847770
    • MFCD16295236
    • DB-367404
    • Z1203658775
    • AKOS013504956
    • CS-0153575
    • SY261265
    • MDL: MFCD16295236
    • Inchi: 1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
    • InChI-Schlüssel: ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • Lächelt: O=CC1C(C)=CC(Br)=C(C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 211.98368g/mol
  • Monoisotopenmasse: 211.98368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 147
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 17.1Ų

4-Bromo-2,5-dimethylbenzaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B701185-50mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4
50mg
$ 50.00 2022-06-06
TRC
B701185-100mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4
100mg
$ 65.00 2022-06-06
TRC
B701185-500mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4
500mg
$ 210.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD0254-10g
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
10g
$785 2023-09-07
Chemenu
CM368092-250mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%+
250mg
$61 2022-05-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-1g
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
1g
1191.0CNY 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-200mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
200mg
372.0CNY 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-50mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
50mg
168.0CNY 2021-07-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-1g
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
1g
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-5g
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
5g
2527.17CNY 2021-05-07

4-Bromo-2,5-dimethylbenzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Referenz
Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine
Liu, Ching-Yuan; et al, Journal of Organic Chemistry, 2007, 72(19), 7106-7115

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 1.5 h, -30 °C; overnight, rt
Referenz
H-Bonded Effects on Novel Supramolecular Dendrimers Containing Electron-Transporting Donor Dendrons and Single/Double H-Bonded Acceptor Emitters
Wu, Chung-Wen; et al, Macromolecules, 2006, 39(23), 7985-7997

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
1.2 -
Referenz
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Referenz
Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis
Liu, Ching-Yuan, 2007, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Reagents: Butyllithium ;  1 h, 0 °C
1.3 3 - 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referenz
Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain
Brizius, Glen; et al, Journal of the American Chemical Society, 2000, 122(50), 12435-12440

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: 2-Aminobenzenesulfonic acid ,  Palladium diacetate Solvents: Trifluoroacetic acid ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, rt; 24 h, 90 °C
Referenz
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; et al, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis and chiral recognition of novel crown ethers incorporating helicene chiral centers
Nakazaki, Masao; et al, Journal of the Chemical Society, 1983, (14), 787-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Bromine
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Remarkable Dependence of the Final Charge Separation Efficiency on the Donor-Acceptor Interaction in Photoinduced Electron Transfer
Higashino, Tomohiro; et al, Angewandte Chemie, 2016, 55(2), 629-633

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Phosphoric acid ,  Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
2.2 -
Referenz
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

4-Bromo-2,5-dimethylbenzaldehyde Raw materials

4-Bromo-2,5-dimethylbenzaldehyde Preparation Products

4-Bromo-2,5-dimethylbenzaldehyde Lieferanten

Amadis Chemical Company Limited
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(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
Bestellnummer:A1043462
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:15
Preis ($):238.0
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Amadis Chemical Company Limited
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
A1043462
Reinheit:99%
Menge:5g
Preis ($):238.0
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